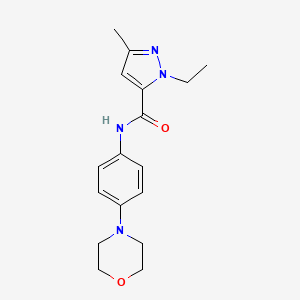

1-ethyl-3-methyl-N-(4-morpholinophenyl)-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The synthesis and analysis of pyrazole derivatives, including compounds similar to 1-ethyl-3-methyl-N-(4-morpholinophenyl)-1H-pyrazole-5-carboxamide, are areas of significant interest in medicinal chemistry and materials science. These compounds are known for their diverse pharmacological activities and their role in various chemical reactions and properties, making them valuable in scientific research and application development.

Synthesis Analysis

Pyrazole derivatives are typically synthesized through reactions involving the condensation of hydrazines with diketones or aldehydes. An example includes the synthesis of related compounds through cyclocondensation reactions under specific conditions, often involving catalysts and solvents like acetonitrile at room temperature for high yield and purity (Prabakaran et al., 2012).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed through X-ray crystallography, showcasing specific geometric configurations and intermolecular interactions. Studies include detailed Hirshfeld surface analysis and DFT calculations to understand the compound's electronic structure and intermolecular forces (Kumara et al., 2018).

Chemical Reactions and Properties

Pyrazole derivatives participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, based on their functional groups. Their chemical properties, such as reactivity and stability, are influenced by the substituents on the pyrazole ring and the overall molecular structure.

Physical Properties Analysis

The physical properties, including melting points, solubility, and thermal stability, are crucial for understanding the compound's behavior under different conditions. For instance, specific pyrazole derivatives are found to be thermally stable up to certain temperatures, which is significant for their storage and application (Kumara et al., 2018).

Applications De Recherche Scientifique

Antiobesity and CB1 Receptor Antagonism

Studies have synthesized analogues of diaryl dihydropyrazole-3-carboxamides, demonstrating significant in vivo antiobesity activity. This activity is linked to their antagonism of the CB1 receptor, showing promise for appetite suppression and body weight reduction in animal models. The molecular modeling within these studies highlights the interaction of these compounds with the CB1 receptor, suggesting a mechanism of action similar to that of known CB1 antagonists (Srivastava et al., 2007).

Synthesis and Biological Evaluation of Derivatives

Another research focus has been on the synthesis and biological evaluation of various pyrazole derivatives, including those with thiophene-based bis-heterocyclic monoazo dyes. These compounds have been characterized for their solvatochromic behavior, tautomeric structures, and effects on visible absorption maxima, indicating potential applications in dye and pigment development (Karcı & Karcı, 2012).

Anticancer Activity

Research has also explored the anticancer activity of pyrazole carboxamide derivatives. Specific derivatives have been synthesized and tested for their growth inhibitory properties against various cancer cell lines, including murine leukemia and human leukemia, with some compounds exhibiting potent cytotoxic effects. This suggests their potential as novel anticancer agents (Deady et al., 2003).

In Vitro and In Vivo Biological Activities

Further investigations have focused on the in vitro and in vivo biological activities of pyrazole derivatives. These studies include the evaluation of antimicrobial, anticancer, and nematocidal activities, showing that certain pyrazole carboxamide derivatives have significant effects against specific bacterial, fungal strains, and cancer cell lines, as well as nematodes. Such research indicates the versatility of these compounds in addressing various biological and agricultural challenges (Hafez, El-Gazzar, & Al-Hussain, 2016; Zhao et al., 2017).

Molecular Interaction Studies

Molecular interaction studies of pyrazole derivatives with CB1 cannabinoid receptors have provided insights into the design of selective antagonists. These studies help in understanding the conformational preferences and binding interactions of such compounds with the CB1 receptor, guiding the development of new therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).

Propriétés

IUPAC Name |

2-ethyl-5-methyl-N-(4-morpholin-4-ylphenyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-3-21-16(12-13(2)19-21)17(22)18-14-4-6-15(7-5-14)20-8-10-23-11-9-20/h4-7,12H,3,8-11H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPLOWRMSMKTHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=CC=C(C=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-3-methyl-N-(4-morpholinophenyl)-1H-pyrazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2497461.png)

![(Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497462.png)

![4,5-Dimethyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2497464.png)

![4-[(1-benzyl-2,4-dioxothieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B2497468.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-ethoxyacetamide](/img/structure/B2497470.png)

![Propan-2-yl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2497471.png)

![N-(1-cyanocyclohexyl)-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide](/img/structure/B2497473.png)

![2-methyl-4-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2497476.png)